molecular formula C48H49N13O9S6 B021610 2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide CAS No. 67401-56-3

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B021610
CAS No.: 67401-56-3
M. Wt: 1144.4 g/mol
InChI Key: MQGFYNRGFWXAKA-QMXXNAFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of micrococcin involves a series of complex steps. A novel Mo(VI)-oxide/picolinic acid catalyst is used for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method allows for the formation of the thiazole and pyridine core structures essential for micrococcin’s activity. The synthesis typically involves 15 steps, including C–H activation strategies to install the trisubstituted pyridine core and thiazole groups .

Industrial Production Methods

Industrial production of micrococcin is challenging due to its complex structure. advancements in synthetic biology and fermentation technology have enabled the production of micrococcin and its derivatives on a larger scale. These methods involve the use of genetically engineered microorganisms to produce the compound in a more cost-effective and scalable manner .

Chemical Reactions Analysis

Micrococcin undergoes various chemical reactions, including:

Common reagents used in these reactions include Mo(VI)-oxide for cyclodehydration and other catalysts for specific modifications . The major products formed from these reactions include modified thiopeptide structures with enhanced biological activities .

Biological Activity

The compound under consideration is a complex thiopeptide antibiotic known for its significant biological activity against various pathogens. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure with the following key features:

  • Molecular Formula : C48H49N13O9S6
  • Molecular Weight : 1144.4 g/mol
  • IUPAC Name : 2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
PropertyValue
Molecular FormulaC48H49N13O9S6
Molecular Weight1144.4 g/mol
CAS Number67401-56-3

Antibacterial Properties

The compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis by targeting the ribosomal RNA (rRNA) within bacterial cells.

The primary mode of action is through interaction with the L11 binding domain of the 23S rRNA in the ribosome:

  • Inhibition of Protein Synthesis : By binding to rRNA components essential for protein synthesis.
  • Blocking Viral Entry : The compound has shown efficacy in inhibiting Hepatitis C Virus (HCV) entry into host cells by interfering with viral glycoproteins.

Antiprotozoal and Antimalarial Activity

Research indicates that this thiopeptide antibiotic also possesses antiprotozoal and antimalarial properties:

  • Inhibition of Protozoan Growth : The compound has demonstrated effectiveness against protozoan pathogens.
  • Potential in Malaria Treatment : Preliminary studies suggest it may inhibit Plasmodium species responsible for malaria.

Toxicity and Safety Profile

In animal models tested for toxicity:

  • Topical Formulations : A formulation containing this compound was applied in murine skin infection models with no observed toxic effects or behavioral changes in animals.
  • Dosage Effects : Studies indicate that appropriate dosages lead to significant antibacterial effects without adverse reactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antibacterial Efficacy

A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited various strains of Staphylococcus aureus and Streptococcus pneumoniae at low concentrations.

Study 2: Viral Inhibition

Research in Virology Journal showed that the compound could reduce HCV replication by over 90% in vitro by preventing viral entry into hepatocytes.

Table 2: Summary of Biological Activities

Activity TypeEfficacy Description
AntibacterialEffective against Gram-positive bacteria
AntiviralInhibits HCV entry into host cells
AntiprotozoalDemonstrated activity against protozoans
AntimalarialPotential efficacy against malaria-causing parasites

Q & A

Q. Basic: What experimental methodologies are recommended for optimizing the synthesis of this compound?

Answer:
Synthetic optimization requires a hybrid approach combining computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. For instance, ICReDD’s framework integrates quantum mechanics to predict feasible pathways and narrows experimental conditions via machine learning-driven data analysis . Stepwise protocols, such as refluxing with dioxane and triethylamine for thiazole ring formation (as seen in analogous syntheses), should be adapted with factorial design to assess variables like temperature, solvent polarity, and catalyst loading .

Q. Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Advanced spectroscopic techniques are critical:

  • NMR : Analyze proton environments near thiazole rings and ethylidene groups.
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities in the hexacyclic core.
    Cross-referencing computational simulations (e.g., COMSOL Multiphysics) with experimental data ensures accuracy, especially for E/Z isomerism in the ethylidene moiety .

Q. Basic: Which computational tools are suitable for modeling this compound’s reactivity?

Answer:
Density Functional Theory (DFT) is ideal for probing reaction mechanisms, such as sulfur-mediated cyclization or oxidation steps. Software like Gaussian or ORCA can model transition states, while AI-driven platforms (e.g., ICReDD’s workflow) predict side reactions and optimize pathways . For dynamic behavior under varying conditions (e.g., pH, solvent), molecular dynamics simulations in LAMMPS or GROMACS are recommended .

Q. Advanced: How can multi-variable experimental design resolve contradictions in reaction yield data?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities). A fractional factorial design isolates critical factors:

VariableRange TestedImpact on Yield (%)
Catalyst loading0.5–2.0 mol%±15%
Reaction time5–24 h±22%
Temperature60–120°C±30%
Machine learning algorithms (e.g., random forest regression) can identify nonlinear interactions, while ICReDD’s feedback loop refines computational models using discrepant data .

Q. Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:
Key factors include:

  • Mixing efficiency : The compound’s low solubility in polar solvents necessitates high-shear mixing.
  • Heat transfer : Exothermic steps (e.g., tetraoxo formation) require jacketed reactors with precise temperature control.
  • Separation integration : In-line membrane technologies (e.g., nanofiltration) can purify intermediates, reducing downstream bottlenecks . Pilot-scale testing with computational fluid dynamics (CFD) simulations is advised .

Q. Advanced: How can stability studies under varied conditions inform storage protocols?

Answer:
Design a stability-by-design (SbD) matrix:

ConditionDegradation PathwayMitigation Strategy
High humidityHydrolysis of carboxamideLyophilization with desiccants
UV exposureThiazole ring photodegradationAmber glassware, antioxidant additives
Elevated pHEthylidene isomerizationBuffer systems (pH 5–6)
Accelerated aging tests coupled with HPLC-MS monitoring quantify degradation kinetics .

Q. Advanced: What strategies elucidate the compound’s reaction mechanism with biological targets?

Answer:
Combining stopped-flow kinetics (for rapid intermediate detection) and QTAIM analysis (to map electron density shifts during binding) is effective. For example, track thiazole-carboxamide interactions with proteins using fluorescent probes or isotopic labeling. Molecular docking (AutoDock Vina) and metadynamics simulations can predict binding affinities and conformational changes .

Q. Advanced: How can researchers address purification challenges caused by stereochemical complexity?

Answer:
Leverage chiral stationary phases (CSPs) in HPLC, such as amylose- or cellulose-based columns, with gradient elution. For large-scale purification, simulate mobile phase compositions using machine learning to balance resolution and throughput . Recrystallization in mixed solvents (e.g., ethanol/water) may enhance enantiomeric purity .

Q. Advanced: What methodologies validate computational predictions of the compound’s pharmacokinetic properties?

Answer:
In vitro assays (e.g., Caco-2 permeability, microsomal stability) paired with PBPK modeling (GastroPlus) bridge computational and experimental data. For instance, compare predicted logP values (via COSMO-RS) with experimental shake-flask measurements. Discrepancies in bioavailability predictions may require refining force field parameters in molecular dynamics .

Q. Advanced: How can contradictory cytotoxicity data across cell lines be systematically analyzed?

Answer:
Employ multi-omics integration :

Transcriptomics : Identify cell-line-specific gene expression affecting drug uptake (e.g., SLC transporters).

Proteomics : Quantify target protein expression levels.

Metabolomics : Map metabolic perturbations (e.g., glutathione depletion).
Statistical tools like PCA or PLS-DA differentiate biological variability from experimental noise. Cross-validate findings using 3D spheroid models to mimic in vivo conditions .

Properties

IUPAC Name

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFYNRGFWXAKA-QMXXNAFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O9S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317185
Record name Micrococcin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1144.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67401-56-3
Record name Micrococcin P1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67401-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Micrococcin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
3-methylcyclobutane-1,1-dicarboxylic Acid
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
3-methylcyclobutane-1,1-dicarboxylic Acid
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
3-methylcyclobutane-1,1-dicarboxylic Acid
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
3-methylcyclobutane-1,1-dicarboxylic Acid
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
3-methylcyclobutane-1,1-dicarboxylic Acid
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide

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